N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}adamantane-1-carboxamide
Description
“N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}adamantane-1-carboxamide” is a synthetic adamantane-derived carboxamide characterized by a hybrid structure combining a rigid adamantane scaffold with a cyclopentylmethyl substituent bearing a 2-hydroxyethoxy moiety. Its synthesis likely involves multi-step reactions, including the formation of an adamantane carbonyl chloride intermediate followed by coupling with a substituted cyclopentylmethylamine, as suggested by analogous syntheses in the literature .
Properties
IUPAC Name |
N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO3/c21-5-6-23-19(3-1-2-4-19)13-20-17(22)18-10-14-7-15(11-18)9-16(8-14)12-18/h14-16,21H,1-13H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTZVFRRAIXOQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C23CC4CC(C2)CC(C4)C3)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}adamantane-1-carboxamide typically involves multiple steps. One common method includes the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one, followed by the addition of 1-bromo-2-hydroxynaftalene to ketone to produce 1-(2-adamantylidene)naphthalene-2(1H)-one . These reactions are carried out under specific conditions to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}adamantane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various substituted adamantane derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}adamantane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its antiviral and anticancer properties, leveraging the unique structural features of adamantane derivatives.
Mechanism of Action
The mechanism of action of N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s adamantane core provides a rigid framework that can interact with biological macromolecules, potentially inhibiting viral replication or modulating enzyme activity. The hydroxyethoxy and cyclopentyl groups contribute to its binding affinity and specificity .
Comparison with Similar Compounds
N-(2-Phenylethyl)adamantane-1-carboxamide
- Molecular Formula: C₁₉H₂₅NO
- Key Features :
- Substituent: A phenylethyl group attached to the adamantane carboxamide nitrogen.
- Physicochemical Properties: Higher lipophilicity due to the aromatic phenyl group, as indicated by collision cross-section (CCS) predictions for mass spectrometry (e.g., [M+H]+ CCS: 195.7 Ų) .
- Applications: Structural simplicity makes it a model compound for studying adamantane carboxamide interactions with biological targets.
N-Butyladamantane-1-carboxamide
- Molecular Formula: C₁₅H₂₅NO
- Key Features :
- Substituent: A linear butyl chain on the carboxamide nitrogen.
- Synthesis: Prepared via reaction of 1-adamantane carbonyl chloride with butanamine in the presence of triethylamine, yielding 80% crystallized product .
- Applications: Used in crystallographic studies to analyze adamantane-carboxamide packing interactions.
N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives (5a–y)
- Key Features: Hybrid Structure: Combines adamantane with indole and oxoacetamide groups. Synthesis: Involves oxalyl chloride-mediated coupling of adamantane-indole intermediates with diverse amines .
Physicochemical and Pharmacological Comparison
Table 1: Comparative Analysis of Adamantane Carboxamide Derivatives
Solubility and Lipophilicity
- Target Compound : The hydroxyethoxy group likely improves aqueous solubility compared to N-butyl or N-phenylethyl analogues, which rely solely on alkyl/aryl hydrophobicity.
- N-Butyladamantane-1-carboxamide: Lower solubility due to the nonpolar butyl chain, as evidenced by its crystallization from methanol .
Pharmacological Potential
- Indole-Oxoacetamide Derivatives : Exhibit activity in enzyme inhibition assays, though direct comparisons with the target compound are lacking .
Biological Activity
N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}adamantane-1-carboxamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure features an adamantane core, which is known for its stability and ability to interact with various biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Receptor Modulation : The compound has been shown to interact with specific receptors in the central nervous system, potentially modulating neurotransmitter activity.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which could have implications for diseases characterized by dysregulated metabolism.
Antiviral Activity
One of the most notable activities of this compound is its antiviral potential. In vitro studies have demonstrated efficacy against various viruses, particularly those affecting the respiratory system.
Neuroprotective Effects
Research has indicated that this compound may provide neuroprotective benefits. Animal models have shown reduced neuronal damage following exposure to neurotoxins when treated with this compound.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antiviral activity against influenza virus in vitro. |
| Study 2 | Showed neuroprotective effects in rat models of Parkinson's disease, reducing motor deficits. |
| Study 3 | Investigated the compound's effect on metabolic enzymes, suggesting potential applications in metabolic disorders. |
Q & A
Basic: What are the established synthetic routes for this compound, and what key reaction parameters influence yield?
The synthesis typically involves coupling adamantane-1-carboxylic acid derivatives with functionalized cyclopentylmethylamine intermediates. A common method employs carbodiimide-based coupling agents (e.g., EDC, HOBt) in aprotic solvents like dichloromethane or acetonitrile . Key parameters include:
- Temperature : Room temperature to 40°C to avoid side reactions.
- Catalyst : DMAP (4-dimethylaminopyridine) enhances coupling efficiency.
- pH control : Neutral to slightly basic conditions (pH 7–8) stabilize intermediates.
Yields are optimized by stepwise purification using column chromatography and crystallization from ethyl acetate/hexane mixtures .
Basic: Which spectroscopic techniques are most effective for confirming structural integrity?
- NMR Spectroscopy : H and C NMR verify adamantane core signals (δ ~1.5–2.1 ppm for bridgehead protons) and carboxamide NH resonance (δ ~6.5–7.0 ppm) .
- IR Spectroscopy : Confirms carboxamide C=O stretch (~1650 cm) and hydroxyl O-H stretch (~3400 cm) from the 2-hydroxyethoxy group .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., CHNO) and detects fragmentation patterns .
Advanced: How can reaction conditions be optimized for scalable synthesis?
- Continuous Flow Reactors : Improve heat transfer and reduce reaction time compared to batch methods, as demonstrated in triazole-adamantane syntheses .
- Solvent Selection : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to enhance sustainability .
- Catalyst Recycling : Immobilized EDC derivatives reduce waste and cost .
Advanced monitoring via HPLC or TLC ensures real-time tracking of intermediates .
Advanced: How do structural modifications influence biological activity, and how can contradictions in SAR data be resolved?
- Substituent Effects : The 2-hydroxyethoxy group enhances solubility but may reduce membrane permeability compared to hydrophobic analogs (e.g., benzylsulfanyl derivatives) .
- Data Contradictions : Discrepancies in cytotoxicity (e.g., IC variations) arise from assay conditions (e.g., serum protein binding). Standardize protocols using cell lines with consistent expression of target proteins .
- Comparative SAR : Use molecular docking to correlate substituent electronegativity with target binding (e.g., 11β-HSD1 inhibition in adamantane derivatives) .
Basic: What are the compound’s physicochemical properties, and how do they impact formulation?
- Solubility : Moderately soluble in polar solvents (DMSO, ethanol) but poorly in water (<0.1 mg/mL) due to adamantane hydrophobicity .
- Stability : Stable at room temperature in dark, anhydrous conditions but degrades under UV light or acidic pH (<3) .
- Formulation Strategies : Use lipid-based nanoparticles or cyclodextrin complexes to enhance aqueous solubility for in vivo studies .
Advanced: What computational approaches predict biological targets and mechanisms?
- Molecular Docking : Screen against structural databases (e.g., PDB) to identify potential targets like viral neuraminidase or steroid dehydrogenases .
- QSAR Modeling : Correlate logP values with antimicrobial activity using 3D descriptors (e.g., polar surface area) .
- MD Simulations : Assess binding stability of the carboxamide group with enzyme active sites over 100-ns trajectories .
Advanced: How should researchers interpret conflicting cytotoxicity data across studies?
- Dose-Response Validation : Perform assays across 5–10 concentrations in triplicate to identify outliers .
- Control Experiments : Test against known inhibitors (e.g., tamoxifen for cancer cells) to calibrate assay sensitivity .
- Meta-Analysis : Pool data from ≥3 independent studies using fixed-effects models to resolve variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
